

Technical Guide: Aripiprazole-d8 N4-Oxide (CAS 1346600-39-2)

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Compound of Interest

Compound Name: Aripiprazole-d8 N4-Oxide

CAS No.: 1346600-39-2

Cat. No.: B584969

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Executive Summary

This technical guide details the physicochemical properties, metabolic context, and critical bioanalytical applications of **Aripiprazole-d8 N4-Oxide** (CAS 1346600-39-2). As the deuterated analog of the Aripiprazole N-oxide metabolite, this compound serves as the definitive Internal Standard (IS) for LC-MS/MS assays.

Its primary utility lies in compensating for matrix effects and recovery variations during the quantification of Aripiprazole metabolites in human plasma. However, the N-oxide moiety introduces specific instability challenges—namely, in-source reduction—which requires rigorous chromatographic separation from the parent drug to prevent data corruption.

Physicochemical Characterization

Aripiprazole-d8 N4-Oxide is a stable isotope-labeled derivative where eight hydrogen atoms (typically on the butyl chain or piperazine ring) are replaced by deuterium. This mass shift (+8 Da) allows for mass-spectrometric differentiation from the unlabeled analyte while retaining near-identical chromatographic behavior.

Table 1: Technical Specifications

Parameter	Specification
Chemical Name	Aripiprazole-d8 N4-Oxide
CAS Number	1346600-39-2
Molecular Formula	C ₂₃ H ₁₉ D ₈ Cl ₂ N ₃ O ₃
Molecular Weight	~472.43 g/mol
Parent Compound	Aripiprazole (Abilify)
Isotopic Purity	≥ 98% atom D
Chemical Purity	≥ 95% (HPLC)
Solubility	Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.
Storage	-20°C, hygroscopic, light-sensitive. Store under inert gas (Argon/Nitrogen).

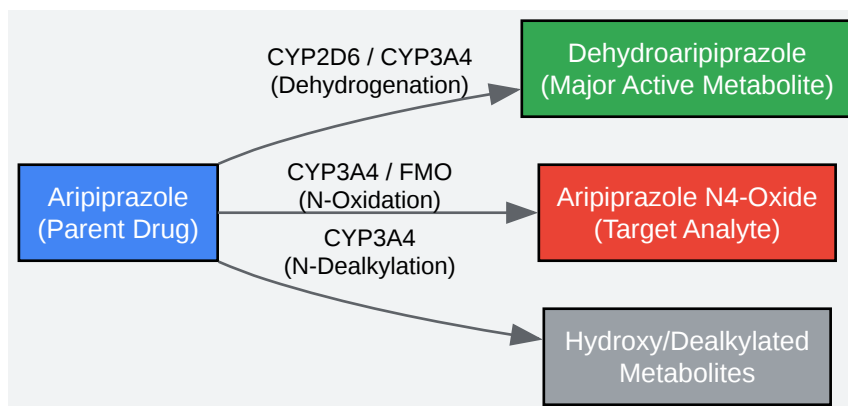
Metabolic Context & Biological Significance^{[1][2][3]}

Aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.^{[1][2]} While dehydrogenation (forming dehydroaripiprazole) is the major pathway, N-oxidation at the piperazine nitrogen (N4) represents a significant minor pathway.

Understanding this pathway is critical because N-oxide metabolites can be pharmacologically active or toxic, and their accurate quantification is often mandated by regulatory bodies (FDA/EMA) during MIST (Metabolites in Safety Testing) assessments.

Diagram 1: Aripiprazole Metabolic Pathways

This diagram illustrates the parallel metabolic routes, highlighting the formation of the N-oxide relative to the major active metabolite.



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Caption: Metabolic diversion of Aripiprazole into Dehydroaripiprazole (Active) and N4-Oxide pathways.[2][3][4]

Critical Analytical Challenge: In-Source Reduction

As a Senior Scientist, I must emphasize a specific failure mode associated with N-oxide analysis: In-Source Fragmentation/Reduction.

During Electrospray Ionization (ESI), particularly at high source temperatures (>400°C) or high declustering potentials, the thermally labile Oxygen-Nitrogen bond in Aripiprazole N-oxide can cleave. This converts the N-oxide back into the parent Aripiprazole ion inside the mass spectrometer source.

- The Artifact: The N-oxide (m/z 464) reduces to Aripiprazole (m/z 448).
- The Consequence: If the N-oxide and Parent co-elute, the signal from the reduced N-oxide will be falsely attributed to the Parent drug, causing a gross overestimation of Aripiprazole concentration.

Solution: You must achieve chromatographic baseline separation between Aripiprazole and its N-oxide. The d8-IS (CAS 1346600-39-2) will co-elute with the N-oxide, not the parent, ensuring it tracks the correct species.

Validated LC-MS/MS Protocol

The following protocol is designed for the quantification of Aripiprazole N-oxide in human plasma, utilizing **Aripiprazole-d8 N4-Oxide** as the Internal Standard.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen over SPE for N-oxides to minimize potential degradation during drying steps often required in SPE.

- Aliquot: Transfer 50 μL of plasma into a 96-well plate.
- IS Addition: Add 20 μL of **Aripiprazole-d8 N4-Oxide** working solution (50 ng/mL in MeOH).
- Precipitation: Add 200 μL of Acetonitrile (cold).
- Agitation: Vortex for 2 minutes at 1000 rpm.
- Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.
- Dilution: Transfer 100 μL of supernatant to a fresh plate and dilute with 100 μL of 0.1% Formic Acid in Water (to match initial mobile phase).

Chromatographic Conditions

Rationale: A C18 column with a specific gradient is required to separate the N-oxide (more polar) from the Parent (less polar).

- Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 μm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water / 5 mM Ammonium Formate.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B

- 3.0 min: 90% B
- 4.0 min: 90% B
- 4.1 min: 10% B
- 5.5 min: Stop

Mass Spectrometry Parameters (MRM)

Note: Transitions should be optimized for the specific instrument (e.g., Sciex 6500+ or Thermo Altis).

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)
Aripiprazole N-oxide	464.2 [M+H] ⁺	285.1	35
Aripiprazole-d8 N-oxide (IS)	472.2 [M+H] ⁺	293.1	35
Aripiprazole (Parent)	448.2 [M+H] ⁺	285.1	30

Note: The d8-IS transition (293.1) retains the deuterium label, confirming the label is on the fragment retained (likely the piperazine/butyl moiety).

Handling & Stability Guidelines

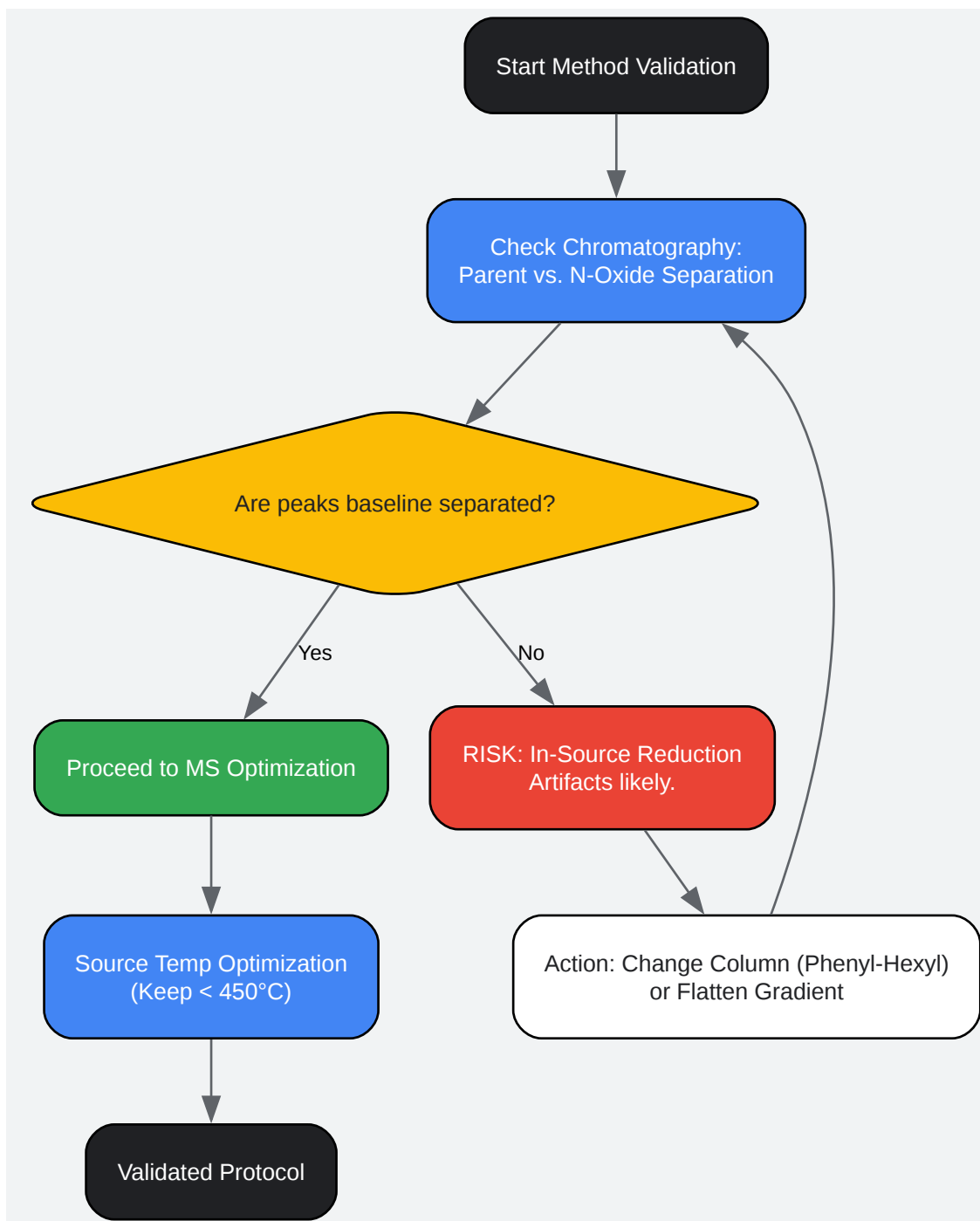
N-oxides are chemically distinct from their parent amines.^[5] Strict adherence to these handling rules is required to maintain reference standard integrity.

- **Thermal Instability:** Never heat solutions containing **Aripiprazole-d8 N4-Oxide** above 40°C. Avoid high-temperature evaporation (e.g., Nitrogen blow-down at >40°C).
- **Reductive Environments:** Avoid solvents containing trace reducing agents. Use LC-MS grade solvents only.
- **Light Sensitivity:** Store solid and solution states in amber glass.

- Reconstitution: When reconstituting the lyophilized solid, use a neutral pH solvent (e.g., DMSO or Methanol). Avoid strong acids or bases which may trigger rearrangement (Meisenheimer rearrangement) or elimination (Cope elimination).

Diagram 2: Analytical Decision Tree

A logic flow for troubleshooting N-oxide assay validity.



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Caption: Decision tree for mitigating In-Source Reduction risks during method development.

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